3-(4-bromophenyl)-1H-pyrazol-4-amine
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Overview
Description
3-(4-bromophenyl)-1H-pyrazol-4-amine, also known as 4-bromo-3-phenylpyrazolamine (4-BPPA), is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid that has a melting point of 118-120°C and is soluble in methanol. 4-BPPA is an important intermediate in the synthesis of many organic compounds and is used in a variety of biochemical and physiological studies.
Scientific Research Applications
Biological Activities
A study has shown that a newly synthesized pyrazoline derivative, which includes the “3-(4-bromophenyl)-1H-pyrazol-4-amine” structure, has been tested on rainbow trout alevins, Oncorhynchus mykiss . This research investigates the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Antibacterial Properties
Pyrazolines and their derivatives, including “3-(4-bromophenyl)-1H-pyrazol-4-amine”, have been reported to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Properties
These compounds have also been reported to exhibit antifungal activities . This suggests their potential use in the treatment of fungal infections.
Antiparasitic and Anti-inflammatory Properties
The compound and its derivatives have been reported to possess antiparasitic and anti-inflammatory properties . This suggests potential applications in the treatment of parasitic infections and inflammatory conditions.
Antidepressant and Anticonvulsant Properties
Research has shown that these compounds have antidepressant and anticonvulsant properties . This suggests potential applications in the treatment of depression and seizure disorders.
Antioxidant and Antitumor Activities
The compound and its derivatives have been reported to possess antioxidant and antitumor activities . This suggests potential applications in the prevention and treatment of oxidative stress-related diseases and cancer.
Chemical Synthesis
The compound “3-(4-bromophenyl)-1H-pyrazol-4-amine” is used in the synthesis of other chemical compounds . For example, it is used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine and 4-(4-bromophenyl)-thiazol-2-amine derivatives .
Mechanism of Action
Target of action
Pyrazole derivatives have been found to interact with a variety of targets, including enzymes like acetylcholinesterase (AChE) which plays a crucial role in nerve impulse transmission .
Mode of action
The interaction of pyrazole derivatives with their targets often involves the formation of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which can lead to changes in the activity of the target .
Biochemical pathways
Pyrazole derivatives can potentially affect various biochemical pathways. For example, they can inhibit the activity of enzymes like AChE, thereby affecting cholinergic signaling pathways .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits AChE, it could potentially lead to an increase in acetylcholine levels, affecting nerve impulse transmission .
properties
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQTVTWAYCKVBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290020 |
Source
|
Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91857-98-6 |
Source
|
Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91857-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-5-(p-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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